azepan-1-yl[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone
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Overview
Description
1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE involves multiple steps, starting with the preparation of the triazole and thiadiazine precursors. One common synthetic route includes the reaction of 3-chloro-4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide to yield the triazolothiadiazine core. The final step involves the acylation of the triazolothiadiazine with azepane-1-carbonyl chloride under basic conditions to obtain the target compound .
Industrial production methods for such complex compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the triazole or thiadiazine rings.
Acylation: The compound can undergo further acylation reactions to introduce additional acyl groups at the azepane nitrogen.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers study the compound’s effects on different cell lines to understand its cytotoxicity and mechanism of action. It is also used in studies exploring its potential as an antioxidant and anti-inflammatory agent.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in the synthesis of other complex molecules, which can be applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE can be compared with other triazolothiadiazine derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring, known for its broad-spectrum activity against fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, used to treat serious fungal infections.
Trazodone: An antidepressant with a triazole ring, used to treat major depressive disorder.
The uniqueness of 1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE lies in its specific structural features and the combination of the triazole and thiadiazine rings, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H26ClN5O2S |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
azepan-1-yl-[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone |
InChI |
InChI=1S/C24H26ClN5O2S/c1-32-19-12-11-17(15-18(19)25)20-21(23(31)29-13-7-2-3-8-14-29)33-24-27-26-22(30(24)28-20)16-9-5-4-6-10-16/h4-6,9-12,15,20-21,28H,2-3,7-8,13-14H2,1H3 |
InChI Key |
WHUXMBVKVJATCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)N5CCCCCC5)Cl |
Origin of Product |
United States |
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